5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is a chemical compound with the molecular formula and a molecular weight of 273.23 g/mol. This compound features a benzoic acid backbone substituted with two fluorine atoms at the 2 and 4 positions, and a tert-butoxycarbonyl (Boc) protecting group attached to an amino group at the 5 position. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines during
While specific biological activity data for 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid is limited, compounds with similar structures often exhibit various biological properties. For example, derivatives of difluorobenzoic acids have been studied for their potential as anti-inflammatory and analgesic agents. The presence of the amino group may also suggest potential activity in enzyme inhibition or receptor modulation.
The synthesis of 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid typically involves the following steps:
Alternative methods may involve coupling reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid serves as an important intermediate in organic synthesis, particularly in:
Several compounds share structural similarities with 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid. Below is a comparison highlighting their unique features:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 5-((Tert-butoxycarbonyl)amino)-2-fluorobenzoic acid | 141940-32-1 | Contains only one fluorine atom | |
| Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate | 129589-63-5 | Methyl ester derivative | |
| 3-((Tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | 486460-00-8 | Contains three fluorine atoms |
These compounds illustrate variations in fluorination patterns and functional groups that influence their reactivity and potential applications.